1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a brominated and fluorinated secondary amine alcohol with the molecular formula C₁₁H₁₄BrFNO. The compound features a 4-bromo-3-fluorophenyl group linked via a methylene bridge to an amino-propan-2-ol moiety.
The compound’s synthesis likely involves bromo-fluorination of aromatic precursors followed by alkylation with 2-methylpropan-2-ol derivatives, analogous to methods described for related bromo-fluorophenyl ketones (e.g., 1-(4-bromo-3-fluorophenyl)propan-2-one, CAS 1376059-63-0) . Crystallographic refinement protocols, such as those implemented in SHELX or ORTEP-III, may be employed for structural validation, though direct evidence is absent in the provided materials .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
FMXJQXAOSFWLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A commonly reported synthetic approach involves:
- Step 1: Preparation of the halogenated benzyl intermediate, such as 4-bromo-3-fluorobenzyl halide or ketone derivatives.
- Step 2: Introduction of the amino group via nucleophilic substitution or reductive amination with 2-methylpropan-2-ol or its protected derivatives.
- Step 3: Purification and isolation of the target amino alcohol compound.
Detailed Synthetic Procedures and Conditions
Friedel-Crafts Acylation and α-Bromination (Precursor Synthesis)
According to a Chinese patent (CN100368386C), the synthesis of intermediates related to the target compound involves:
- Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride catalyzed by aluminum chloride (AlCl3) to yield p-4-fluoro-phenyl benzyl ketone.
- Subsequent α-position bromination of the ketone under AlCl3 catalysis to form α-bromo-4-fluoro-phenylbenzyl ketone.
- This intermediate is key for further condensation steps leading to amino alcohol derivatives.
- Temperature: 0°C to room temperature during acylation.
- Catalysts: Aluminum chloride (AlCl3).
- Bromination: Controlled α-position bromination with brominating agents under catalytic AlCl3.
- High yield and cost-effectiveness.
- Well-established Friedel-Crafts methodology ensures regioselectivity.
Reductive Amination or Aminomethylation
The target compound can be synthesized by reductive amination of the corresponding aldehyde or ketone with 2-methylpropan-2-ol derivatives, or by nucleophilic substitution of benzyl halides with amino alcohols.
- A typical procedure involves reacting 4-bromo-3-fluorobenzyl bromide with 2-amino-2-methylpropan-1-ol under mild basic conditions.
- Alternatively, reductive amination can be performed using sodium borohydride or sodium tetrahydroborate as reducing agents in solvents like 1,2-dimethoxyethane at temperatures ranging from 0°C to 70°C.
- Aluminum chloride (AlCl3) and sodium borohydride in 1,2-dimethoxyethane solvent.
- Stirring at 5°C to 20°C initially, followed by heating to 65°C to 70°C for several hours.
- Workup involves aqueous quenching, organic extraction with ethyl acetate, and purification by recrystallization or chromatography.
Grignard Reagent Formation and Coupling
In some synthetic routes, magnesium powder and 1,2-dibromoethane are used to generate Grignard reagents from brominated aromatic precursors, which then react with electrophilic partners to form C–C or C–N bonds.
- Example: Formation of 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]magnesium bromide in tetrahydrofuran (THF), followed by reaction with aluminum chloride complexes.
- This method is useful for constructing complex intermediates that can be further converted into the target amino alcohol.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Phenylacetyl chloride, fluorobenzene, AlCl3 | 0 to 25 | 3 | High | Produces p-4-fluoro-phenyl benzyl ketone |
| α-Bromination | Brominating agent, AlCl3 | Ambient | 1-2 | High | Forms α-bromo ketone intermediate |
| Reductive Amination | Sodium borohydride, 1,2-dimethoxyethane | 5 to 70 | 5-6 | 56-93 | Converts ketone to amino alcohol |
| Grignard Formation & Coupling | Mg powder, 1,2-dibromoethane, THF, AlCl3 | Reflux (~65) | 2-6 | Moderate | For complex intermediate synthesis |
Research Outcomes and Analytical Data
- Yields: Reported yields for key intermediates and final products range from 56% to 93%, indicating efficient synthetic routes with optimized reaction conditions.
- Purification: Organic layers are washed with sodium bicarbonate and sodium chloride solutions, followed by concentration under reduced pressure and recrystallization from methanol or toluene/hexane mixtures.
- Characterization:
- NMR (1H, 13C) confirms the structure and substitution pattern.
- FTIR spectra show characteristic C–H, C–O, and aromatic absorption bands.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition.
- Stability: The compound is stable under nitrogen atmosphere during purification steps.
Comparative Perspectives from Literature
- The Friedel-Crafts acylation followed by α-bromination and reductive amination is a classical and reliable synthetic strategy for such halogenated amino alcohols, offering high regioselectivity and yield.
- Alternative methods such as palladium-catalyzed aminocyclization and coupling cascades have been explored for related compounds but are less common for this specific substitution pattern.
- The use of aluminum chloride as a catalyst remains prevalent due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
Polarity and Solubility: The amino alcohol group in the target compound enhances polarity compared to the ketone in 1-(4-bromo-3-fluorophenyl)propan-2-one, likely improving aqueous solubility. In contrast, the thiomorpholine-dione derivative (CAS 1628047-87-9) exhibits moderate polarity due to its sulfone group but lower solubility than the amino alcohol .
Biological Activity
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol, with the CAS number 1494895-17-8, is a compound that has garnered interest due to its potential biological activities. This compound features a bromo and fluoro substitution on a phenyl ring, alongside amino and hydroxyl functional groups, which may contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 276.14 g/mol. Its structure is characterized by the following components:
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 276.14 g/mol |
| CAS Number | 1494895-17-8 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of halogens (bromine and fluorine) and functional groups (amino and hydroxyl) suggests potential interactions with various biological targets, including enzymes and receptors.
Case Studies and Research Findings
- CFTR Modulation : In a study focused on identifying CFTR ligands through molecular docking techniques, several compounds were found to enhance CFTR function or inhibit its activity . The structural similarities between these compounds and this compound suggest it may also exhibit modulatory effects on CFTR.
- Toxicological Profile : The safety data indicates that this compound can cause skin and eye irritation upon exposure . Understanding the toxicological profile is essential for evaluating its therapeutic potential.
- Synthetic Applications : The compound's unique structure allows for versatility in synthetic applications, potentially leading to derivatives with enhanced biological activity .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHBrFNO | Bromo and fluoro substitutions; amino group |
| 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | CHBrFNO | Different halogen positions; potential altered activity |
| 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | CHClFNO | Chlorine instead of bromine; may affect reactivity |
Q & A
Q. Basic Research Focus
- NMR : H and C NMR confirm the presence of the bromo-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the tertiary alcohol (δ 1.2–1.5 ppm for methyl groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids for precision in bond-length analysis .
Advanced Consideration :
High-resolution synchrotron data can detect weak interactions (e.g., C–H···F), while twinned crystals may require SHELXD for phase refinement .
How do pH, temperature, and solvent systems affect the stability of this amino alcohol?
Basic Research Focus
Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the benzylamine group under acidic conditions. Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Polar aprotic solvents (e.g., DMSO) enhance shelf life by reducing nucleophilic attack .
Advanced Consideration :
Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products, such as dehalogenated derivatives, informing storage protocols .
What biological targets or pathways does this compound modulate, and how are binding affinities quantified?
Advanced Research Focus
The bromo-fluorophenyl moiety may interact with G-protein-coupled receptors (GPCRs) or enzymes like kinases. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding constants (). For example, competitive assays with fluorescent ligands (e.g., FITC-labeled inhibitors) quantify displacement efficacy .
Data Contradiction :
Variations in receptor affinity between enantiomers (if present) require chiral HPLC separation and individual activity profiling .
How does enantiomeric configuration influence pharmacological activity?
Advanced Research Focus
Chiral centers in analogous compounds (e.g., (R)- vs. (S)-isomers) show divergent receptor interactions. For instance, (R)-enantiomers of similar amino alcohols exhibit 10-fold higher affinity for adrenergic receptors. Molecular docking (AutoDock Vina) and MD simulations correlate stereochemistry with binding pocket compatibility .
What computational strategies predict the compound’s reactivity and metabolic fate?
Q. Advanced Research Focus
- DFT calculations (Gaussian 16): Optimize transition states for hydrolysis or oxidation reactions.
- ADMET Prediction : SwissADME or pkCSM models estimate metabolic sites (e.g., CYP450-mediated demethylation) and toxicity thresholds .
How can conflicting data on synthetic yields or biological activity be resolved?
Advanced Research Focus
Contradictions often arise from impurities or unaccounted stereoisomers. Strategies include:
- Orthogonal validation : Cross-check NMR with HRMS to confirm molecular integrity.
- Dose-response curves : Replicate assays across multiple cell lines to rule out cell-specific artifacts .
How does this compound compare structurally and functionally to analogs like 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol?
Q. Comparative Analysis
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Target Compound | Bromo-fluoro substitution, tertiary alcohol | Higher lipophilicity () |
| 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol | Chloro-fluoro substitution | Enhanced metabolic stability (20%) |
Fluorine’s electronegativity in the target compound may improve membrane permeability but increase susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
